molecular formula C22H25N5O2S B11576681 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11576681
M. Wt: 423.5 g/mol
InChI Key: BLVAQKBIFOYHNG-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it inhibits shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in bacteria . This inhibition disrupts the metabolic pathways of the target organisms, leading to their death or growth inhibition .

Comparison with Similar Compounds

Similar compounds to 6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include:

These compounds share a similar triazolothiadiazine core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-4-15-6-10-17(11-7-15)23-21(28)20-19(16-8-12-18(13-9-16)29-5-2)26-27-14(3)24-25-22(27)30-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28)

InChI Key

BLVAQKBIFOYHNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OCC

Origin of Product

United States

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